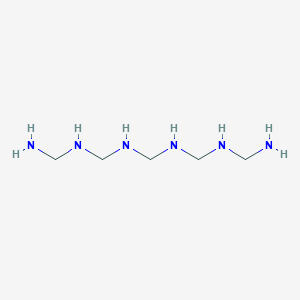

2,4,6,8-Tetraazanonane-1,9-diamine

Description

Properties

CAS No. |

21810-43-5 |

|---|---|

Molecular Formula |

C5H18N6 |

Molecular Weight |

162.24 g/mol |

IUPAC Name |

N'-[[[(aminomethylamino)methylamino]methylamino]methyl]methanediamine |

InChI |

InChI=1S/C5H18N6/c6-1-8-3-10-5-11-4-9-2-7/h8-11H,1-7H2 |

InChI Key |

ODUMLIRLOVBWNE-UHFFFAOYSA-N |

Canonical SMILES |

C(N)NCNCNCNCN |

Origin of Product |

United States |

Coordination Chemistry of 2,4,6,8 Tetraazanonane 1,9 Diamine As a Ligand

Ligand Topography and Metal Ion Coordination Modes

The structure of 2,4,6,8-tetraazanonane-1,9-diamine, with its multiple nitrogen donor atoms, allows for a rich and varied coordination chemistry.

This compound is a potentially hexadentate ligand, meaning it can bind to a central metal ion through its six nitrogen atoms. This multidentate nature allows it to form multiple chelate rings upon coordination, which significantly enhances the stability of the resulting metal complexes. The formation of these chelate rings, typically five- or six-membered, is a key feature of its coordination behavior. The arrangement of the donor atoms along the flexible backbone of the ligand allows it to encapsulate metal ions, leading to the formation of highly stable coordination compounds.

Several factors influence the final coordination geometry and the ligand field strength of complexes containing this compound. These include:

Size of the central metal ion : The size of the metal ion plays a crucial role in determining the coordination number and geometry. libretexts.orglibretexts.org Larger metal ions can accommodate a higher number of donor atoms, favoring a higher coordination number.

Steric interactions between ligands : The steric bulk of the ligand itself and any other co-ligands can influence how the ligand wraps around the metal ion, affecting the resulting geometry. uni-siegen.desolubilityofthings.com Bulky ligands can lead to lower coordination numbers. uni-siegen.desolubilityofthings.com

Electronic interactions : The electronic properties of both the metal ion and the ligand are fundamental in dictating the coordination environment. uni-siegen.dersc.org The ligand field strength is a measure of the splitting of the d-orbitals of the metal ion upon complex formation, which is influenced by the nature of the metal-ligand bond. solubilityofthings.com

Rigidity of the ligand : The flexibility or rigidity of the ligand backbone can impose certain geometric constraints on the metal complex. libretexts.org A more rigid ligand will have a stronger preference for a particular coordination geometry. libretexts.org

The interplay of these factors determines whether the ligand will act as a hexadentate, pentadentate, or even a bridging ligand, leading to a variety of coordination geometries such as octahedral, trigonal prismatic, or more distorted structures. uni-siegen.de

Stereochemistry and Conformational Analysis of this compound Complexes

The coordination of this compound to a metal center, particularly in a hexacoordinated environment, gives rise to a variety of stereochemical possibilities.

When this compound coordinates to a metal ion to form a six-coordinate complex, several geometric isomers can be formed. These isomers arise from the different possible arrangements of the donor atoms around the central metal ion. For a linear tetraamine (B13775644) like this, common isomers include the cis-α, cis-β, and trans configurations. The specific isomer that is formed can be influenced by the reaction conditions and the nature of the metal ion.

The distribution of geometric isomers and the preferred conformation of the chelate rings are influenced by both steric and electronic factors. iaea.orgnih.govrsc.org Steric hindrance between the methylene (B1212753) groups of the ligand backbone and between the ligand and other coordinated molecules can favor less crowded isomers and conformations. nih.gov Electronic effects, such as the ligand field stabilization energy, also play a significant role in determining the most stable isomeric form. rsc.org The interplay of these effects can be subtle, and the final observed structure is often a result of a delicate balance between these competing factors. iaea.org

Thermodynamic and Kinetic Aspects of Complexation

The formation of metal complexes with this compound is governed by both thermodynamic and kinetic factors. These aspects determine the stability of the resulting complexes and the speed at which they form and undergo further reactions.

Formation Constants and Complex Stability

The stability of a metal complex in solution is a critical thermodynamic parameter, quantitatively expressed by the formation constant (Kf), also known as the stability constant. A higher formation constant indicates a greater concentration of the complex at equilibrium, signifying a stronger interaction between the metal ion and the ligand. The chelate effect plays a significant role in the high stability of complexes formed with multidentate ligands like this compound, as the formation of multiple chelate rings leads to a favorable increase in entropy. slideshare.net

Several factors influence the stability of metal complexes, including the charge and size of the metal ion, the basicity of the ligand, and the geometry of the complex. slideshare.net For instance, the Irving-Williams series, which orders the stability of high-spin octahedral complexes of divalent first-row transition metals, generally holds true.

Below is an illustrative table of formation constants for various metal complexes with the common chelating agent EDTA, providing a reference for the expected magnitude of stability for similar multidentate amine ligands.

Table 1: Formation Constants (Kf) for Selected Metal-EDTA Complexes at 25 °C

| Metal Ion | Formation Constant (Kf) |

|---|---|

| Co(II) | 2.0 x 1016 |

| Cu(II) | 5.0 x 1018 |

| Fe(III) | 1.7 x 1024 |

| Ni(II) | 3.6 x 1018 |

| Zn(II) | 3.0 x 1016 |

Data sourced from multiple references. uri.edulibretexts.orgalameda.edu

Ligand Exchange Kinetics and Reaction Mechanisms

Ligand exchange kinetics deals with the rates and mechanisms of the substitution of one ligand by another in a coordination complex. These reactions are fundamental to understanding the reactivity of metal complexes. The complexes can be classified as either labile or inert, depending on the speed of their ligand exchange reactions.

The mechanisms of ligand exchange reactions in octahedral complexes, such as those expected to be formed by this compound, are typically categorized as either associative (A), dissociative (D), or interchange (I). The specific pathway is influenced by factors like the nature of the metal ion, the entering and leaving ligands, and the solvent.

For complexes of this compound, the high denticity of the ligand would likely lead to slow ligand exchange kinetics, rendering the complexes relatively inert. The complete dissociation of the ligand would require the sequential breaking of multiple metal-nitrogen bonds, a process with a high activation energy. However, partial unwrapping of the ligand could provide a pathway for substitution reactions.

Selective Metal Ion Complexation by this compound

The ability of a ligand to preferentially bind to a specific metal ion in a mixture is known as selective complexation. This property is highly valuable in various applications, including metal separation and recovery. The selectivity of this compound for different metal ions will depend on a combination of thermodynamic and kinetic factors.

The "hard and soft acids and bases" (HSAB) principle can provide some insight. Metal ions are classified as hard, soft, or borderline acids, while ligands are classified as hard, soft, or borderline bases. Hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. As an amine ligand, this compound is a hard base and would be expected to show a preference for hard and borderline metal ions such as Cr(III), Fe(III), Co(III), and Ni(II).

Recent research has demonstrated the potential of similar multidentate ligands in the selective sequestration of specific metal ions, such as palladium(II), from mixed-metal solutions. nih.gov This selectivity can be fine-tuned by modifying the ligand structure. While specific studies on the selective complexation by this compound are not detailed in the search results, its hexadentate nature and the pre-organized arrangement of its donor atoms would likely impart significant selectivity based on the preferred coordination geometry and size of the metal ion. For example, the ligand's structure might be ideally suited to encapsulate a metal ion of a specific ionic radius, leading to a highly stable complex and thus high selectivity.

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes derived from this compound are determined by the nature of the metal ion and the ligand field environment created by the six nitrogen donor atoms.

d-d Transitions and Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible spectroscopy, is a powerful tool for probing the electronic structure of transition metal complexes. The absorption of light in the UV-Vis region can promote electrons between d-orbitals that have been split in energy by the ligand field. These are known as d-d transitions. libretexts.org

For an octahedral complex of a dn metal ion with this compound, the d-orbitals will split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. The energy difference between these sets is denoted as Δo (the octahedral ligand field splitting parameter). The magnitude of Δo is influenced by the metal ion and the ligand. As a polyamine ligand, this compound is expected to be a relatively strong-field ligand, leading to a significant Δo.

The d-d transitions are formally Laporte-forbidden (as they involve a change in parity), which results in relatively low molar absorptivities (ε < 1000 M-1cm-1). libretexts.org The number and energy of the d-d absorption bands in the electronic spectrum can provide information about the geometry of the complex and the magnitude of Δo.

Table 2: Expected Electronic Transitions for Octahedral Complexes

| d-Configuration | Ground Term | Excited Terms | Number of Spin-Allowed Transitions |

|---|---|---|---|

| d1 | 2T2g | 2Eg | 1 |

| d2 | 3T1g | 3T2g, 3A2g, 3T1g(P) | 3 |

| d3 | 4A2g | 4T2g, 4T1g, 4T1g(P) | 3 |

| d4 (high spin) | 5Eg | 5T2g | 1 |

| d5 (high spin) | 6A1g | (none) | 0 (spin-forbidden) |

| d6 (high spin) | 5T2g | 5Eg | 1 |

| d7 (high spin) | 4T1g | 4T2g, 4A2g, 4T1g(P) | 3 |

| d8 | 3A2g | 3T2g, 3T1g, 3T1g(P) | 3 |

Spin States and Magnetic Anisotropy in Paramagnetic Complexes

Paramagnetism in transition metal complexes arises from the presence of unpaired electrons. nih.gov The magnetic properties of a complex are determined by the number of unpaired electrons (the spin state) and the interactions between the electron spins and their orbital angular momentum.

The spin state of a metal ion in a complex with this compound will depend on the magnitude of the ligand field splitting (Δo) relative to the mean pairing energy (P).

If Δo < P, a high-spin complex will be formed, where electrons will occupy the eg orbitals before pairing in the t2g orbitals, maximizing the number of unpaired electrons.

If Δo > P, a low-spin complex will be formed, where electrons will first fill the t2g orbitals before occupying the higher energy eg orbitals.

Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In paramagnetic complexes, this arises from the interplay of the spin and orbital angular momentum of the unpaired electrons, a phenomenon known as spin-orbit coupling. This can lead to zero-field splitting (ZFS), which is the splitting of the spin sublevels even in the absence of an external magnetic field. The magnitude of ZFS is described by the parameters D (axial) and E (rhombic). fsu.edu

The geometry of the complex plays a crucial role in determining the magnetic anisotropy. While an ideal octahedral complex has no magnetic anisotropy, distortions from this ideal geometry, which are likely in complexes with a flexible ligand like this compound, can lead to significant anisotropy. The study of magnetic anisotropy is important for the development of single-molecule magnets (SMMs).

Structural Elucidation and Advanced Spectroscopic Characterization

Crystallographic Analysis of 2,4,6,8-Tetraazanonane-1,9-diamine and Its Metal Complexes

Crystallographic studies provide definitive proof of a molecule's three-dimensional structure. For this compound and its derivatives, X-ray diffraction has been an indispensable tool.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction analysis of metal complexes involving ligands similar to this compound reveals key structural details. For instance, in a series of isostructural tetrachlorometallate complexes with a protonated triazine ligand, the metal ions (Zn(II), Cd(II), and Hg(II)) are coordinated to four chloride ligands in a tetrahedral fashion. acs.org These complexes crystallize in the monoclinic space group P2₁/n. acs.org The coordination of metal ions can lead to the formation of slightly distorted octahedral geometries, as seen in a nickel(II) complex with a chelating triazole ligand where the metal is coordinated by two water molecules and two bidentate organic ligands. nih.govnih.gov In some cases, the metal atom is five-coordinated, binding to a water molecule and two ligands that form a four-membered chelate ring. researchgate.net The coordination environment is significantly influenced by the nature of the metal and the ligand. For example, in a copper(II) complex, the metal is coordinated by three nitrogen atoms from a related amine ligand and two chloride ligands. researchgate.net

Table 1: Selected Crystallographic Data for Related Metal Complexes.

| Feature | Complex 1 (Zn) | Complex 2 (Cd) | Complex 3 (Hg) |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n | P2₁/n |

| M-Cl Bond Distances (Å) | 2.2440(7) - 2.2897(7) | 2.4397(7) - 2.4790(7) | 2.451(2) - 2.540(2) |

| ∠Cl-M-Cl (°) | 103.44(2) - 118.90(3) | 104.40(3) - 114.23(3) | 103.72(8) - 114.98(9) |

Data sourced from a study on tetrachlorometallate complexes with a triply protonated tptz ligand. acs.org

Structural Distortion and Hydrogen Bonding Networks

Structural distortions from ideal geometries are common in the solid state and are often stabilized by intricate hydrogen bonding networks. In the nickel(II) complex mentioned earlier, the six-membered chelate ring adopts a slightly twisted boat conformation. nih.govnih.gov The molecular structure is further stabilized by intramolecular N-H···O hydrogen bonds. nih.govnih.gov Extensive intermolecular hydrogen bonding, including N-H···O, O-H···O, and O-H···N interactions, links the complex molecules and lattice water molecules into a three-dimensional framework. nih.govnih.gov In other triazine derivatives, N-H···N and N-H···Cl hydrogen bonds are prevalent, leading to the formation of hydrogen-bonded ring motifs and tape-like structures. nih.gov These non-covalent interactions, including anion···π and anion···π+ interactions, play a fundamental role in the stabilization of the crystal structures. acs.org The analysis of hydrogen bond networks in various 3,5-diamino-6-aryl triazine derivatives indicates a strong influence of co-crystallizing solvent molecules on the resulting hydrogen bond topology. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution.

¹H and ¹³C NMR for Structural Assignment and Dynamics

¹⁵N NMR for Nitrogen Environments and Protonation States

¹⁵N NMR spectroscopy provides direct information about the electronic environment of nitrogen atoms within a molecule. Studies on related compounds, such as aminopyridines and aminopyrimidines, demonstrate the utility of ¹⁵N NMR in determining protonation sites. researchgate.net For example, ¹⁵N NMR chemical shifts and ¹H-¹⁵N spin-coupling constants have unambiguously shown that a drug molecule is protonated on a specific nitrogen atom (N1) when bound to an enzyme. researchgate.net In studies of 2,4,6-trinitrotoluene (B92697) photodegradation products, ¹⁵N NMR was crucial for identifying various nitrogen-containing functional groups, including aromatic amines, amides, and azoxy compounds, with chemical shifts reported relative to ammonia. nih.gov

Table 2: Predicted ¹⁵N NMR Chemical Shifts for Related Compounds.

| Compound/Functional Group | ¹⁵N Chemical Shift (ppm) |

|---|---|

| Phenylhydroxylamine/Secondary Amide | 128 - 138 |

| Formamide (external reference) | 112.4 |

Data sourced from a study on the photodegradation of 2,4,6-trinitrotoluene. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including IR and Raman techniques, provides insights into the functional groups and bonding within a molecule. The selection rules for IR and Raman are complementary, making their combined use powerful for structural analysis. rsc.org

For related 3,5-diamino-1,2,4-triazine derivatives, specific vibrational modes have been assigned. nih.gov Raman spectra of these compounds show strong bands near 770 cm⁻¹ and 1330 cm⁻¹, attributed to the ring breathing vibration of the 1,2,4-triazine (B1199460) ring and an asymmetric triazine C-NH₂ stretching vibration, respectively. nih.gov A medium to strong band around 800 cm⁻¹ in the infrared spectra is assigned to an out-of-plane bending vibration of the substituted 1,2,4-triazine ring. nih.gov In studies of long-chain diamine-copper complexes, Raman spectroscopy has been used to analyze the conformational changes of the methylene (B1212753) chains upon complexation. researchgate.net The vibrational spectra of these complexes show characteristic bands for N-H, C-H, C-C, and C-N stretching and bending modes. researchgate.net

Table 3: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| 1,20-diamino-4,8,12,17-tetra-azaeicosane |

| 1,9-diaminononane (B1582714) |

| 2,4,6-trinitrotoluene |

Scientific Data Unavaliable for this compound

Following a comprehensive search of scientific literature and databases, no specific experimental or theoretical data was found for the chemical compound this compound. Consequently, the generation of a detailed article focusing on the structural elucidation and advanced spectroscopic characterization of this particular molecule, as per the requested outline, is not possible at this time.

The search included queries for various spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Absorption and Circular Dichroism (CD) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, and Mass Spectrometry. While these techniques are standard for the characterization of polyamines, no published research appears to have been conducted on this compound itself.

General information on related polyamines and their spectroscopic properties is available. For instance, studies on naturally occurring polyamines like spermine (B22157) and spermidine (B129725) demonstrate that:

UV-Vis and CD Spectroscopy are informative for studying the complexes of polyamines with metal ions or their interactions with biomolecules. The inherent electronic transitions of simple linear polyamines are typically in the far UV region, but their conformational changes upon binding can be probed using Circular Dichroism.

EPR Spectroscopy is a powerful tool for characterizing paramagnetic metal complexes of polyamines, providing insight into the coordination environment of the metal ion.

Mass Spectrometry , often coupled with liquid chromatography (LC-MS/MS), is a primary technique for the identification and quantification of polyamines in various matrices.

However, in strict adherence to the request to focus solely on this compound, and to not introduce information outside the specified scope, an article with detailed research findings and data tables for this specific compound cannot be constructed.

Should research on this compound become publicly available in the future, a detailed article could then be generated.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed theoretical and computational chemistry studies focusing specifically on the chemical compound This compound are not available in the public domain. This includes a lack of specific research on its electronic structure, conformational landscapes, spectroscopic predictions, and reaction mechanisms as would be investigated through Density Functional Theory (DFT), Molecular Mechanics (MM), or Molecular Dynamics (MD) simulations.

The chemical name "this compound" describes a linear polyamine with the structure H₂N-CH₂-NH-CH₂-NH-CH₂-NH-CH₂-NH-CH₂-NH₂. While the structure is chemically plausible, it appears that this specific molecule has not been the subject of published computational or experimental research that would provide the detailed findings required to populate the requested scientific article.

Searches for this compound did not yield a specific CAS number or entries in major chemical databases that would typically contain links to relevant literature. The information found pertained to related but structurally distinct compounds, such as other linear or cyclic polyamines.

Consequently, it is not possible to provide a scientifically accurate and informative article that strictly adheres to the requested outline on the theoretical and computational chemistry of this compound due to the absence of specific research data for this molecule. Any attempt to generate such content would be speculative and would not be based on the detailed, peer-reviewed research findings that are necessary for a professional and authoritative scientific article.

Theoretical and Computational Chemistry of 2,4,6,8 Tetraazanonane 1,9 Diamine

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Prediction of Ligand-Metal Geometries and Strain

Studies on related tetraamine (B13775644) ligands demonstrate that the geometry and strain are highly dependent on the nature of the metal ion, its preferred coordination number, and the electronic and steric properties of the ligand itself. mdpi.comresearchgate.net For example, different metal ions can induce different folding patterns in the tetraamine chain to satisfy their stereochemical preferences (e.g., square planar for Ni(II) in some environments, or octahedral for Co(III)).

Table 1: Representative Calculated Geometrical Parameters for Metal-Tetraamine Complexes

| Parameter | M-N (amine) Bond Length (Å) | M-N (amide) Bond Length (Å) | N-M-N Angle (°) |

| Pd(II) Complex | 2.05 | 2.01 | 83.5 |

| Ni(II) Complex | 2.08 | 2.03 | 85.1 |

| Cu(II) Complex | 2.02 | 1.98 | 91.2 |

Note: Data is representative of typical values found for related tetraamine and tetraamide metal complexes and serves to illustrate the outputs of computational predictions.

Computational Determination of Acid-Base Properties

The acid-base properties of 2,4,6,8-tetraazanonane-1,9-diamine are fundamental to its behavior in solution, influencing its ability to bind metal ions and its potential applications. Computational methods have proven invaluable in predicting these properties with a useful degree of accuracy.

The basicity of the nitrogen atoms in a polyamine is described by its pKa values. For a molecule like this compound with four nitrogen atoms, there are four corresponding pKa values. Computational models, often combining quantum mechanics with continuum solvation models, can predict these pKa values. researchgate.netsemanticscholar.orgacs.org These calculations involve determining the Gibbs free energy change for each protonation step.

The prediction of which nitrogen atom is protonated at each step—the protonation sequence—is a complex problem due to the similar basicities of the amine groups. up.ac.za Computational studies on linear polyamines have shown that the protonation sequence is governed by a delicate balance of factors, including the intrinsic basicity of each nitrogen and the electrostatic repulsion between protonated sites. researchgate.netup.ac.za For linear tetraamines, it is generally observed that the terminal (primary) amines are protonated first, followed by the internal (secondary) amines, to maximize the distance between the positive charges. researchgate.net

Table 2: Predicted pKa Values and Protonation Sites for a Generic Linear Tetraamine

| Protonation Step | Predicted pKa | Most Probable Protonation Site |

| 1st | ~10.5 | Terminal Nitrogen |

| 2nd | ~9.8 | Other Terminal Nitrogen |

| 3rd | ~6.5 | Internal Nitrogen |

| 4th | ~4.0 | Remaining Internal Nitrogen |

Note: These values are illustrative and based on computational studies of similar linear polyamines. The exact values for this compound would require specific calculations.

Protonation has a profound effect on the conformation and reactivity of linear polyamines. As nitrogen atoms become protonated, the introduction of positive charges leads to electrostatic repulsion, causing the molecule to adopt a more extended, linear conformation to minimize these repulsive forces. nih.govacs.org This conformational change can significantly impact the ligand's ability to chelate a metal ion, as the pre-organization of the donor atoms is disrupted.

Computational studies have shown that intramolecular hydrogen bonds can form in protonated polyamines, where a proton on one nitrogen interacts with a lone pair on another. nih.gov These interactions can lead to the formation of cyclic structures in the gas phase or in non-polar solvents, influencing the ligand's conformational preferences. The reactivity of the amine groups is also altered upon protonation. A protonated amine is no longer a good nucleophile and cannot coordinate to a metal ion. Therefore, the pH of the solution, which dictates the degree of protonation, is a critical parameter in the formation of metal complexes with this compound.

Reactivity and Derivatization Strategies for 2,4,6,8 Tetraazanonane 1,9 Diamine

Nucleophilic Reactivity of Amine Functionalities

The reactivity of the amine groups in 2,4,6,8-tetraazanonane-1,9-diamine is central to its chemistry. Amines are nucleophiles due to the lone pair of electrons on the nitrogen atom. In a polyamine like this, there is a distinction in reactivity between the primary and secondary amine sites.

Generally, the nucleophilicity of amines follows the order: secondary > primary > ammonia. masterorganicchemistry.com This trend is influenced by the electron-donating effect of alkyl groups, which increases the electron density on the nitrogen, and by steric factors, which can hinder the approach of the nucleophile to an electrophile. masterorganicchemistry.comacs.org Kinetic studies on the reactions of various amines with electrophiles have provided quantitative measures of their nucleophilicity. nih.govresearchgate.net For instance, research has shown that secondary alkyl amines are often significantly more nucleophilic than primary alkyl amines. masterorganicchemistry.comnih.gov While there's a poor correlation between nucleophilicity and the pKaH values of the amines, empirical data consistently supports the higher reactivity of secondary amines in many contexts. nih.govresearchgate.net

This difference in nucleophilicity can be exploited to achieve some degree of selectivity in reactions. However, in many cases, all amine groups will react with a given electrophile, leading to a mixture of products. mdpi.com Therefore, the use of protecting groups is often necessary for controlled, site-selective modifications. mdpi.comresearchgate.net

Table 1: Comparison of Nucleophilicity Parameters for Representative Amines

| Amine | Type | Nucleophilicity Parameter (N) in Water |

| Ammonia | Primary | 9.5 |

| Ethylamine | Primary | 12.9 |

| Diethylamine | Secondary | 14.7 |

| Piperidine | Secondary | - |

| Aniline | Primary (Aromatic) | - |

| Data derived from kinetic studies of reactions with benzhydrylium ions. masterorganicchemistry.comnih.gov | ||

| A higher N value indicates greater nucleophilicity. |

Modification of Terminal and Secondary Amine Sites

The modification of this compound at its amine sites is a key strategy for synthesizing new derivatives with tailored properties. Common modifications include alkylation and acylation.

Alkylation: The reaction of polyamines with alkyl halides typically leads to the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mdpi.com Achieving selective alkylation at a specific nitrogen atom is challenging due to the similar reactivity of the amine groups. To achieve regioselective modification, a common strategy involves the use of protecting groups. mdpi.comresearchgate.net For example, secondary amines can be protected, allowing the terminal primary amines to be selectively alkylated. mdpi.com Subsequent deprotection then yields the desired N-substituted polyamine. The Fukuyama amine synthesis is another powerful method for preparing secondary amines under mild conditions. mdpi.com

Acylation: Polyamines readily react with acylating agents like acyl chlorides or anhydrides to form amides. Similar to alkylation, controlling the site of acylation often requires protecting group chemistry. researchgate.netnih.gov For instance, succinic anhydride (B1165640) can be reacted with a polyamine where three of the four amine groups are protected, leading to the formation of a mono-acylated product with a useful carboxylic acid functionality for further coupling reactions. acs.orgnih.gov Solid-phase synthesis techniques, adapted from peptide chemistry, offer a versatile platform for the systematic construction of polyamines with precisely modified backbones. nih.gov

To obtain linear polymers from polyamines containing secondary amino groups, it is necessary to first protect these secondary sites. mdpi.com This ensures that polymerization, for example through polycondensation with a dicarboxylic acid derivative, occurs exclusively at the terminal primary amines. mdpi.comnih.gov Following polymerization, the protecting groups on the secondary amines can be removed to yield the final linear polyamidoamine. mdpi.com

Ring-Closure and Macrocyclization Reactions

The linear and flexible structure of this compound makes it an excellent precursor for the synthesis of nitrogen-containing heterocyclic compounds, including valuable macrocycles.

Ring-Closure Reactions: Intramolecular reactions involving the amine functionalities can lead to the formation of various heterocyclic rings. For example, intramolecular cyclization of amides derived from polyamines can be used to synthesize a range of N-heterocycles. rsc.org These reactions can be triggered by revealing a pendant functional group, which then undergoes a rapid intramolecular cyclization that cleaves the polymer backbone. rsc.org Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have also been developed to create conformationally restricted aza-bicycles from appropriate polyamine derivatives. nih.gov

Macrocyclization Reactions: Macrocyclic polyamines are a significant class of compounds with applications ranging from metal ion chelation to supramolecular chemistry. jst.go.jp The synthesis of these macrocycles often involves the reaction of a linear polyamine with a suitable difunctional electrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A common method is the Richman-Atkins synthesis, which involves the reaction of a tosyl-protected polyamine with a disulfonate ester. royalsocietypublishing.org This approach is versatile and can be used to create macrocycles with varying numbers of nitrogen atoms. royalsocietypublishing.org The condensation of diamines with diacids to form a macrocyclic diamide (B1670390), which is then reduced, is another established route. royalsocietypublishing.org

Table 2: Examples of Macrocyclization Reactions Using Linear Polyamines

| Polyamine Precursor | Electrophile | Resulting Macrocycle Type |

| Tosyl-protected linear tetraamine (B13775644) | Disulfonate ester | Tetraazamacrocycle |

| Linear diamine | Dicarboxylic acid | Macrocyclic diamide (reduced to macrocyclic polyamine) |

| Unprotected diamine | Dihalide | Macrocyclic polyamine (often with byproducts) |

| Based on general synthetic strategies for macrocyclic polyamines. royalsocietypublishing.org |

Mechanisms of Ligand Degradation and Thermal Stability

The stability of this compound and its derivatives is a critical factor, particularly in applications involving elevated temperatures or harsh chemical environments.

Thermal Stability: Linear polyamidoamines, which can be synthesized from precursors like this compound, generally exhibit lower melting points than traditional aliphatic polyamides. mdpi.com The thermal properties are influenced by the structure of the repeating unit. For instance, the presence of secondary amine groups and the length of the aliphatic chains affect properties like the glass transition temperature (Tg) and melting point (Tm). mdpi.com Studies on poly(ethylene succinate) have shown that thermal degradation typically occurs at temperatures above the melting point through chain scission of the polymer backbone. nih.gov The thermal stability of polyamines can also be influenced by their interactions with other molecules; for example, their association with DNA can increase the thermal stability of the DNA duplex. nih.govnih.gov

Ligand Degradation: The degradation of polyamines can occur through several pathways. In biological systems, polyamine catabolism is a regulated enzymatic process involving acetylation and oxidation, which breaks down spermine (B22157) and spermidine (B129725) into smaller amines like putrescine. nih.govresearchgate.net Chemically, polyamines can be susceptible to oxidation, especially in the presence of metal ions like copper and iron, which can lead to the generation of reactive oxygen species and subsequent degradation of the polyamine and other nearby molecules. nih.govnih.gov In the context of metal complexes, the polyamine ligand can degrade under certain conditions, which can be influenced by the metal ion and the surrounding environment. The degradation of poly(ester amide)s containing amino acid-derived spacers can be triggered by specific stimuli that induce intramolecular cyclization, leading to cleavage of the polymer backbone. rsc.org Acid-resistant polymers have been developed by reacting polyethyleneimine with cyanuric chloride, creating a triazine-polyamine structure that lacks the acid-sensitive carbonyl groups found in polyamides. mdpi.com

Formation of Polymeric or Supramolecular Frameworks

The multiple amine functionalities of this compound make it a valuable building block for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

Polymeric Frameworks: This polyamine can serve as a monomer in polymerization reactions. For example, through polycondensation with dicarboxylic acids or their derivatives, it can form polyamidoamines. mdpi.comresearchgate.net To create linear polymers, the secondary amine groups must first be protected to prevent branching. acs.orgmdpi.com These resulting polymers can have a range of properties and applications, from biomaterials to industrial uses like water treatment. mdpi.comsnf.com Cationic polymers synthesized from polyamines are also explored as gene transfection agents. acs.org The direct catalytic dehydrogenation of diols and diamines offers a cleaner, more atom-economical route to polyamides compared to traditional condensation methods. nih.gov

Supramolecular Frameworks: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to create organized structures. Polyamines are excellent candidates for forming such frameworks due to their multiple hydrogen bond donors (N-H groups) and acceptors (the nitrogen lone pairs). In the solid state, polyamines and their derivatives often form extensive hydrogen-bonding networks. These interactions can also be used to direct the assembly of larger structures. For instance, polyamines can interact with host molecules like cucurbiturils to form stable host-guest complexes, which can be used to modulate protein assembly. tandfonline.com Amphiphilic polyamine derivatives can self-assemble in aqueous solutions to form nanoparticles, which have potential applications in drug delivery. nih.govnih.gov The interaction of polyamines with negatively charged molecules like DNA is a key example of supramolecular assembly, where electrostatic interactions and hydrogen bonding lead to DNA condensation and stabilization. nih.govrsc.org

Advanced Research Applications and Emerging Concepts

Fundamental Catalysis Research Involving Linear Tetra-Aza Diamine Complexes

Linear tetra-aza diamines, such as analogs of 2,4,6,8-Tetraazanonane-1,9-diamine, are a class of chelating ligands that have garnered interest in the field of catalysis. Their ability to form stable complexes with a variety of transition metals is a key feature that underpins their catalytic potential. researchgate.net The presence of multiple nitrogen donor atoms allows these ligands to coordinate with metal ions, creating well-defined active sites for catalytic reactions. youtube.com

Role in Homogeneous and Heterogeneous Catalysis (Mechanistic Studies)

The versatility of linear tetra-aza ligands allows for their application in both homogeneous and heterogeneous catalysis. In homogeneous catalysis , metal complexes of these ligands are soluble in the reaction medium, offering high activity and selectivity due to the well-defined nature of the catalytic species. wikipedia.org Mechanistic studies often focus on understanding the coordination environment of the metal center and how it influences the catalytic cycle. For instance, the flexibility of the linear polyamine chain can allow for the adoption of specific geometries that facilitate substrate binding and activation.

In the realm of heterogeneous catalysis , these ligands can be immobilized on solid supports. mdpi.com This approach combines the advantages of homogeneous catalysts (high selectivity) with the practical benefits of heterogeneous systems, such as easy separation and reusability of the catalyst. mdpi.com Research in this area investigates the effect of the support material on the catalytic activity and the stability of the immobilized complex.

The catalytic applications of such complexes are diverse. For example, late transition metal catalysts bearing chelating amine ligands have been explored for olefin polymerization. mdpi.com Furthermore, manganese complexes with triazacyclononane ligands, which share structural motifs with linear tetra-amines, have shown good catalytic activity in the epoxidation of olefins. researchgate.net

Design of Chiral Derivatives for Asymmetric Transformations

A significant area of research is the development of chiral derivatives of tetra-aza diamines for use in asymmetric catalysis. By introducing chirality into the ligand backbone, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product. nih.gov This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often required. nih.gov

The design of these chiral ligands is crucial for achieving high enantioselectivity. The stereogenic centers in the ligand influence the three-dimensional structure of the metal complex, creating a chiral environment around the active site that directs the approach of the substrate. The synthesis of a range of enantiomerically pure vicinal 1,2-diamines and their subsequent use as asymmetric catalysts has been described, highlighting the potential of this class of compounds.

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Linear polyamines are excellent building blocks in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. nih.gov

Host-Guest Interactions with Neutral and Ionic Species

The flexible backbone of linear tetra-aza diamines allows them to act as "host" molecules, capable of encapsulating smaller "guest" molecules or ions. opastpublishers.com This host-guest chemistry is driven by a combination of forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. wikipedia.org

The binding of guest species can be highly selective, depending on the size, shape, and chemical nature of both the host and the guest. This molecular recognition capability is fundamental to applications in sensing, separation processes, and drug delivery. For example, studies on poly(amidoamine) dendrimers, which contain multiple amine functionalities, have shown pH-dependent host-guest interactions with fluorescein. nih.gov

| Host Type | Guest Type | Driving Interactions | Potential Application |

| Linear Polyamines | Anions, Metal Ions | Electrostatic, Coordination | Sensing, Separation |

| Chiral Diamine Derivatives | Chiral Molecules | Hydrogen Bonding, Steric Fit | Enantioselective Recognition |

| Functionalized Dendrimers | Organic Dyes | Electrostatic, Hydrogen Bonding | Drug Delivery, Sensing |

Self-Assembly and Directed Assembly of Coordination Architectures

When combined with metal ions, linear tetra-aza diamines can spontaneously self-assemble into well-defined, complex structures known as coordination architectures or metallo-supramolecular assemblies. rsc.org The final structure is determined by the coordination geometry of the metal ion and the conformational preferences of the ligand. rsc.org

This bottom-up approach allows for the construction of a wide variety of nanoscale structures, including cages, helicates, and coordination polymers. u-tokyo.ac.jpnih.gov These assemblies have potential applications in areas such as catalysis, materials science, and nanotechnology. The integration of discrete metal complexes into self-assembling systems using block copolypeptide amphiphiles has also been explored to create functional nanostructures in aqueous solutions. researchgate.net

Exploration in Materials Science at a Fundamental Level

The properties of linear polyamines and their metal complexes make them interesting candidates for the development of new materials. At a fundamental level, research in this area explores how the molecular structure of these compounds influences the macroscopic properties of the resulting materials.

For instance, the complexation of transition metal ions, such as copper(II), with linear polyamines can induce the formation of liquid crystalline phases. rsc.org This demonstrates how metal-ligand interactions can be used to control the organization of molecules on a larger scale, leading to materials with ordered structures and anisotropic properties.

Furthermore, the incorporation of polyamine functionalities into polymers can lead to materials with specific functions. For example, linear polyamidoamines have been investigated for their bactericidal properties. mdpi.com The ability of these polymers to interact with and disrupt bacterial cell membranes is a direct consequence of the chemical properties of the polyamine chains. The development of practical syntheses for long linear polyamine succinamides highlights their potential as a new class of broad-spectrum antibacterial agents. acs.org

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) with the Ligand

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial as it dictates the dimensionality, porosity, and functional properties of the resulting framework. While direct examples involving this compound are not extensively documented, its inherent properties suggest it could be a valuable component in the synthesis of novel coordination architectures.

The multiple nitrogen donor atoms in this compound can chelate to metal centers, a behavior observed in similar polyamine ligands which form stable complexes with a variety of transition metals. The flexibility of its aliphatic chain could allow for the formation of diverse and potentially complex network topologies, ranging from one-dimensional chains to three-dimensional frameworks. The nature of the metal ion, the reaction conditions, and the presence of co-ligands would further influence the final structure.

For instance, analogous polyamines have been successfully used to create coordination polymers with interesting magnetic, catalytic, and guest-sorption properties. The distances between the nitrogen atoms in this compound would define the size and shape of the resulting cavities within a hypothetical MOF, which in turn would govern its capacity for gas storage or selective molecular recognition.

Table 1: Potential Metal Ions for Coordination with this compound and Their Likely Coordination Geometries

| Metal Ion | Potential Coordination Geometry | Potential Application of Resulting CP/MOF |

| Copper(II) | Distorted Octahedral, Square Pyramidal | Catalysis, Gas Sorption |

| Nickel(II) | Octahedral | Magnetic Materials, Catalysis |

| Zinc(II) | Tetrahedral, Octahedral | Luminescence, Sensing |

| Cobalt(II) | Tetrahedral, Octahedral | Magnetic Materials, Catalysis |

| Cadmium(II) | Octahedral, Heptacoordinate | Luminescence, Anion Sensing |

It is anticipated that the development of coordination polymers and MOFs using this compound would follow established synthetic routes such as solvothermal or hydrothermal methods. The resulting materials would require extensive characterization using techniques like single-crystal X-ray diffraction to elucidate their precise structures and porosities.

Integration into Polymeric Systems for Specialized Chemical Functions

The integration of this compound into larger polymeric structures offers a pathway to imbue these materials with specialized chemical functionalities. The primary amine groups at both ends of the molecule are particularly reactive and can participate in various polymerization reactions or be grafted onto existing polymer backbones.

One potential application is in the synthesis of novel polyamides or polyureas through condensation polymerization with appropriate diacyl chlorides or diisocyanates, respectively. The resulting polymers would feature the tetraazanonane unit as a repeating segment, which could serve as a metal-chelating site. Such polymers could find use in areas like heavy metal remediation from wastewater, where the nitrogen-rich units can effectively bind to toxic metal ions.

Furthermore, this compound could be used as a cross-linking agent in polymer networks. Its ability to connect different polymer chains would significantly alter the mechanical and thermal properties of the material, potentially leading to the creation of robust and chemically resistant resins or gels. These materials could have applications as ion-exchange resins or as matrices for catalyst immobilization.

The functionalization of existing polymers with this compound is another promising avenue. For example, polymers with reactive side groups, such as those containing chloromethyl or epoxy functionalities, could be modified by reaction with the amine groups of the tetraazanonane diamine. This would append the chelating unit to the polymer chain, creating a material with a high density of metal-binding sites.

Table 2: Potential Polymerization and Functionalization Reactions Involving this compound

| Reaction Type | Co-reactant/Substrate | Resulting Polymer Type/Function | Potential Application |

| Condensation Polymerization | Diacyl Chlorides | Polyamide | High-performance fibers, Metal chelation |

| Condensation Polymerization | Diisocyanates | Polyurea | Coatings, Elastomers |

| Cross-linking | Epoxy Resins | Cross-linked Thermoset | Adhesives, Composites |

| Polymer Grafting | Chloromethylated Polystyrene | Functionalized Resin | Ion-exchange, Catalysis support |

While specific examples of these applications for this compound are yet to be widely reported, the fundamental principles of polymer chemistry strongly support the feasibility of these approaches. Future research in this area could unlock a range of new materials with tailored properties for various specialized chemical functions.

Conclusion and Future Research Directions

Synthesis and Characterization Outlook

The development of synthetic methodologies for polyamines continues to be a critical focus. While classical approaches exist, future efforts will likely concentrate on achieving higher purity and yield, which remains a significant challenge. The synthesis of polyamine ligands can often result in complex mixtures of products, including branched isomers, which complicates purification and subsequent applications canterbury.ac.nz.

Future synthetic research should prioritize:

High-Selectivity Routes: Developing novel catalytic systems or protecting group strategies to minimize the formation of isomeric impurities and unwanted side products.

Solid-Phase Synthesis: Exploring solid-phase synthesis techniques, adapted from peptide chemistry, to allow for the controlled, stepwise construction of complex polyamine chains, ensuring structural precision.

Purification by Complexation: Refining methods like purification by complexation, where a metal ion is used to selectively bind the desired linear ligand from a mixture, facilitating its separation, followed by demetallation to recover the pure ligand canterbury.ac.nz.

In terms of characterization, while standard techniques such as NMR and mass spectrometry are indispensable, a more comprehensive understanding requires advanced analytical methods. Future characterization will likely involve a multi-technique approach to fully elucidate the compound's properties, especially when incorporated into larger systems. This includes two-dimensional NMR techniques for unambiguous signal assignment and advanced mass spectrometry to characterize complex mixtures and metal complexes canterbury.ac.nznih.govresearchgate.net.

| Research Area | Future Focus | Rationale |

| Synthesis | Development of high-selectivity pathways and solid-phase methods. | To overcome challenges of impure starting materials and complex product mixtures, enabling access to structurally precise polyamines canterbury.ac.nz. |

| Purification | Advancement of techniques like purification by complexation. | To efficiently separate desired linear polyamines from isomeric byproducts, which is crucial for application-specific requirements canterbury.ac.nz. |

| Characterization | Integration of advanced 2D-NMR and tandem mass spectrometry. | To provide unambiguous structural elucidation and detailed analysis of complex coordination compounds derived from the ligand nih.govresearchgate.net. |

Unresolved Stereochemical and Conformational Challenges

A significant hurdle in the study of 2,4,6,8-Tetraazanonane-1,9-diamine and similar linear polyamines is their profound conformational flexibility. The molecule is not chiral, but the free rotation around its numerous single bonds creates a complex conformational landscape. Understanding which conformation is adopted in different chemical environments (e.g., in solution, upon binding a metal ion, or within a crystal lattice) is crucial for predicting its behavior and designing applications.

Key unresolved challenges include:

Conformational Prediction: Accurately predicting the lowest energy conformers in various solvents and the specific conformation adopted upon coordination to a metal center. The high flexibility makes computational conformer generation challenging nih.gov.

Intramolecular Interactions: Elucidating the role of intramolecular hydrogen bonding between the amine groups, which can pre-organize the ligand into specific shapes, influencing its binding affinity and selectivity for certain guests nii.ac.jp.

Host-Guest Dynamics: Characterizing the dynamic processes involved when the ligand binds and unbinds from a substrate. This requires advanced spectroscopic techniques, such as variable-temperature NMR, combined with sophisticated computational modeling.

Addressing these challenges is essential, as the specific 3D structure dictates the ligand's function, particularly in catalysis and molecular recognition, where a well-defined geometry is paramount nii.ac.jprsc.org.

Prospective for Novel Functional Materials and Catalysts

The true potential of this compound lies in its use as a building block for more complex functional systems. Its multiple nitrogen donor atoms make it an excellent ligand for a wide range of metal ions.

Functional Materials:

Metal-Organic Frameworks (MOFs): The ligand could serve as a flexible linker in the design of novel MOFs. Its ability to coordinate to multiple metal centers could lead to materials with unique pore structures and properties for gas storage, separation, or catalysis.

Nanofiltration Membranes: Polyamines are used to create highly acid-resistant nanofiltration membranes through interfacial polymerization mdpi.com. Functionalizing this compound could allow for the fabrication of membranes with tailored pore sizes and surface charges for selective ion separation in industrial processes mdpi.com.

Drug Delivery: The polyamine backbone can be incorporated into more complex molecules to enhance cellular uptake or to target specific biological sites like chromatin nih.gov.

Catalysis:

Homogeneous Catalysis: Metal complexes of this ligand could function as catalysts for a variety of organic transformations. The ligand's flexibility allows it to form stable complexes with various coordination geometries, which can be tuned to optimize catalytic activity for reactions like C-H amination or cross-coupling nih.govresearchgate.netresearchgate.net.

Asymmetric Catalysis: While the parent ligand is achiral, it can be derivatized with chiral substituents. Such modified ligands could be used in asymmetric catalysis, where the creation of a specific stereoisomer is desired rsc.org. The 1,3-diamine motifs within the structure are known to be effective in certain catalytic systems nii.ac.jp.

Advanced Computational Approaches for Ligand Design and Prediction

The future development of applications for this compound and its derivatives will be heavily influenced by computational chemistry. Advanced modeling techniques can accelerate the design and discovery process, reducing the need for extensive trial-and-error experimentation.

Key computational strategies include:

Density Functional Theory (DFT): DFT methods can be used to predict the electronic structure, stability, and reactivity of the ligand and its metal complexes mdpi.com. This can help in understanding reaction mechanisms and predicting catalytic performance.

Molecular Dynamics (MD) Simulations: MD simulations are essential for exploring the conformational landscape of this flexible molecule in different environments, providing insights into its dynamic behavior in solution mdpi.com.

Artificial Intelligence (AI) and Machine Learning: Emerging AI-driven approaches, such as generative adversarial networks (GANs) and graph neural networks (GNNs), can be employed for the de novo design of new ligands mdpi.comnih.gov. These tools can screen vast virtual libraries of polyamine derivatives to identify candidates with optimized properties for a specific target, such as binding a particular metal ion with high affinity or catalyzing a reaction with high efficiency mdpi.comnih.gov.

| Computational Tool | Application in Future Research | Expected Outcome |

| Density Functional Theory (DFT) | Predicting electronic properties and reaction pathways of metal complexes. | Understanding catalytic mechanisms and designing more efficient catalysts mdpi.com. |

| Molecular Dynamics (MD) | Simulating the conformational behavior of the ligand in solution and during binding events. | Revealing the dynamic nature of the ligand and its interactions with substrates mdpi.com. |

| AI/Machine Learning (GNNs, GANs) | De novo design and virtual screening of derivative libraries. | Accelerating the discovery of novel polyamine ligands with tailored properties for specific applications in materials and medicine mdpi.comnih.gov. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.